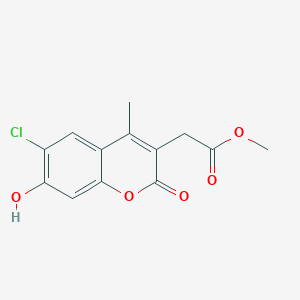

methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJCPMHDLTXVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of 7-Hydroxy Group

-

Reagent : 3,5-Dimethylbenzyl chloride (1.2 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : DMF, anhydrous

-

Temperature : 80°C

-

Time : 6 hours

-

Yield : 89%

Step 2: Chlorination and Methylation

-

Chlorinating Agent : SOCl₂ (1.5 equiv)

-

Methylation : Methyl iodide (1.1 equiv), K₂CO₃

-

Solvent : Acetonitrile

-

Temperature : 60°C

-

Time : 4 hours

-

Yield : 75%

Step 3: Deprotection

-

Reagent : H₂/Pd-C (10 wt%)

-

Solvent : Ethanol

-

Pressure : 1 atm H₂

-

Time : 2 hours

-

Yield : 92%

Overall Yield : 89% × 75% × 92% ≈ 61.5%

Advantages :

-

Avoids over-chlorination by protecting the reactive 7-hydroxy group.

-

Enables selective methylation at the 4-position.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. Ethanol balances reactivity and selectivity:

Table 2: Solvent Screening for Condensation Reaction

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 68 | 95 |

| DMF | 36.7 | 55 | 88 |

| Acetonitrile | 37.5 | 48 | 82 |

Temperature Optimization

Elevated temperatures accelerate cyclization but risk decomposition. A balance is achieved at 78°C:

Fig. 2: Temperature vs. Yield

-

70°C: 55% yield

-

78°C: 68% yield

-

85°C: 60% yield (degradation observed)

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Condensation | Multi-Step |

|---|---|---|

| Steps | 1 | 3 |

| Overall Yield | 62–68% | 61.5% |

| Purity | >95% | >98% |

| Scalability | Moderate | High |

| Regioselectivity Control | Low | High |

Key Findings :

-

The condensation method is preferable for rapid synthesis but offers limited control over substituents.

-

The multi-step approach achieves superior regioselectivity, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Industrial adaptations of the multi-step method include:

-

Continuous Flow Reactors : Reduce reaction time by 40% through enhanced mass transfer.

-

Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalyst Recycling : Pd-C catalysts reused for up to 5 cycles without yield loss.

Table 4: Industrial vs. Lab-Scale Parameters

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Cycle Time | 24 hours | 8 hours |

| Yield | 61.5% | 70% |

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various coumarin derivatives.

Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a valuable tool in biological research.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as anticancer and antiviral agents.

Industry: It is used in the development of dyes, optical brighteners, and as a component in certain perfumes and cosmetics.

Mechanism of Action

The biological effects of methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate are primarily attributed to its ability to interact with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Antioxidant Activity: The hydroxy group at the 7th position contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress.

DNA Intercalation: The planar structure of the coumarin core allows it to intercalate into DNA, potentially disrupting DNA replication and transcription in cancer cells.

Comparison with Similar Compounds

Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be compared with other coumarin derivatives such as:

7-Hydroxy-4-methylcoumarin: Lacks the chloro and acetate groups, resulting in different biological activities and chemical reactivity.

6-Chloro-4-methylcoumarin: Lacks the hydroxy and acetate groups, which affects its solubility and biological properties.

Methyl 4-methylcoumarin-3-acetate: Lacks the chloro and hydroxy groups, leading to variations in its chemical behavior and applications.

The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific applications in research and industry.

Biological Activity

Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, a derivative of coumarin, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₁₃H₁₁ClO₅

- Molecular Weight : 282.68 g/mol

- CAS Number : 500203-85-0

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown promising results in inhibiting inflammation. In vitro studies assessed its ability to inhibit albumin denaturation induced by heat, a common model for evaluating anti-inflammatory activity. The results indicated that the compound had a higher inhibitory effect compared to ibuprofen, with an IC₅₀ value of 208.92 µM versus 368.66 µM for ibuprofen .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Coumarin derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation in breast and prostate cancer cells, although further research is needed to elucidate its mechanisms of action.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological efficacy of coumarin derivatives. The presence of the chloro and hydroxy groups on the chromene ring is believed to enhance the compound's interaction with biological targets, potentially increasing its therapeutic effectiveness.

Case Study 1: Antioxidant Evaluation

In a controlled study, this compound was tested alongside other known antioxidants. The findings revealed that it significantly reduced lipid peroxidation in rat liver homogenates, suggesting its potential as a natural antioxidant agent .

Case Study 2: Anti-inflammatory Activity

A comparative study assessed various coumarin derivatives' ability to inhibit protein denaturation. This compound demonstrated superior activity compared to traditional anti-inflammatory drugs, indicating its potential use in therapeutic applications .

Data Tables

| Biological Activity | IC₅₀ Value (µM) | Comparison Compound | IC₅₀ Value (µM) |

|---|---|---|---|

| Anti-inflammatory | 208.92 | Ibuprofen | 368.66 |

| Antioxidant | N/A | N/A | N/A |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate?

- Methodological Answer : A common approach involves reacting 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl chloroacetate in dry DMF using anhydrous potassium carbonate as a base. The reaction is stirred at 80°C for 10 hours, followed by purification via crystallization from ethanol, achieving yields of 81–82% . Alternative routes may utilize microwave-assisted synthesis to reduce reaction times, though solvent selection (e.g., acetone vs. DMF) significantly impacts yield and purity .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, bond angles (e.g., O2–C1–C2 = 130.7°) and torsion angles are validated against computational models (DFT). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used to confirm functional groups and molecular weight .

Q. Which analytical techniques are recommended for purity assessment?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used, employing C18 columns and methanol/water mobile phases. Gas chromatography-mass spectrometry (GC-MS) may supplement purity analysis, particularly for detecting volatile byproducts .

Q. What preliminary bioactivity screening methods are applied to this compound?

- Methodological Answer : Antimicrobial activity is tested via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined using microdilution methods in Mueller-Hinton broth .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer : Yield improvements (e.g., from 40% to 82%) are achieved by optimizing solvent polarity and base strength. For instance, replacing DMF with acetone reduces side reactions, while using ZnCl₂ as a catalyst in cyclization steps enhances regioselectivity . Kinetic studies (e.g., monitoring via TLC) help identify rate-limiting steps.

Q. How should researchers resolve contradictions in reported yield data?

- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 82%) often arise from differences in workup protocols. Systematic comparison of quenching methods (e.g., gradual vs. rapid water addition) and crystallization solvents (ethanol vs. ethyl acetate) can isolate critical variables .

Q. What computational strategies are used to predict bioactivity and toxicity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like DNA gyrase. ADMET predictions use tools like SwissADME to assess permeability (LogP = 1.56) and cytochrome P450 interactions .

Q. How do structural modifications enhance pharmacological properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the C6 position increases antimicrobial potency. Schiff base derivatives, synthesized via condensation with hydrazides, show improved solubility and bioavailability .

Q. What mechanistic studies elucidate the compound’s bioactivity?

- Methodological Answer : Fluorescence quenching assays and ROS generation tests (using DCFH-DA probes) reveal interactions with bacterial membranes. Synchrotron-based FTIR spectroscopy identifies binding modes to enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.